molecular formula C23H16ClN3O B5379405 (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B5379405
M. Wt: 385.8 g/mol
InChI Key: PFOJYWNAZJUWLQ-QGOAFFKASA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring through a propenenitrile bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the propenenitrile bridge and the attachment of the 4-(4-chlorobenzyl)oxy group. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated compounds.

Scientific Research Applications

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique optical or electronic properties.

Mechanism of Action

The mechanism by which (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c24-19-9-5-17(6-10-19)15-28-20-11-7-16(8-12-20)13-18(14-25)23-26-21-3-1-2-4-22(21)27-23/h1-13H,15H2,(H,26,27)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOJYWNAZJUWLQ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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